5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structures and Biological Activity
- Crystal Structures in Different Environments : The structural study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, closely related to 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, reveals insights into the molecular structures in varying crystal environments. This research provides a foundation for understanding the biological activity of coordination compounds that incorporate triazolopyrimidine molecules (Canfora et al., 2010).
Synthesis Methods and Environmental Applications
- Green Chemistry Synthesis : A novel, environmentally friendly synthesis method has been developed for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating the application of green chemistry principles. This method is significant for producing biologically active compounds, which can include this compound derivatives (Karami et al., 2015).
Cancer Research and Therapeutic Applications
- Anticancer Activity in Melanoma Cell Lines : Nanoencapsulation of a ruthenium(II) complex with 5,7-dimethyl-1,2,4-triazolopyrimidine has shown promising results in improving anticancer activity against melanoma cell lines. This application is crucial in the development of intravenous formulations for cancer treatment (Fandzloch et al., 2020).
Antimicrobial and Antiviral Applications
- Antimicrobial and Antiviral Properties : Studies have shown that copper(II) and zinc(II) complexes with triazolopyrimidine ligands exhibit antiproliferative and antimicrobial effects. These complexes demonstrate significant biological activities, suggesting potential uses in antimicrobial and antiviral applications (Argăseală et al., 2022).
- Broad Biological Activities : Research has highlighted that [1,2,4]triazolo[1,5-a]pyrimidines, a class to which this compound belongs, are present in structures with diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain metal ions, forming complexes that can modulate enzyme activity . These interactions often involve coordination bonds between the nitrogen atoms of the triazolopyrimidine ring and the metal ions, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it has been observed to alter gene expression profiles, leading to changes in the production of various proteins involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites . This binding can induce conformational changes in the enzyme, either enhancing or inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained even after the compound is no longer present .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis, particularly in sensitive tissues . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites within the cell . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVBNPDDJKFYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350305 | |
Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-62-1 | |
Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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